molecular formula C28H30N4O2S2 B12140725 7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140725
M. Wt: 518.7 g/mol
InChI Key: HLBYHGQEKMTYCA-QJOMJCCJSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • Position 2: A 4-methylpiperidin-1-yl substituent, which introduces a bulky, nitrogen-containing heterocycle that may enhance lipophilicity and influence receptor binding .
  • Position 3: A (Z)-configured thiazolidinone ring substituted with a 3-phenylpropyl group and a methylidene linkage.
  • Position 7: A methyl group, which may improve metabolic stability compared to unsubstituted analogs .

The compound’s structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors sensitive to thiazolidinone derivatives.

Properties

Molecular Formula

C28H30N4O2S2

Molecular Weight

518.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H30N4O2S2/c1-19-12-15-30(16-13-19)25-22(26(33)32-18-20(2)10-11-24(32)29-25)17-23-27(34)31(28(35)36-23)14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,17-19H,6,9,12-16H2,1-2H3/b23-17-

InChI Key

HLBYHGQEKMTYCA-QJOMJCCJSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Starting Material : 2-Amino-7-methylpyridine reacts with 4-methylpiperidin-1-yl-acetylacetone in acetic acid under reflux (120°C, 12 hours).

  • Catalyst : Concentrated hydrochloric acid (10 mol%) accelerates cyclization.

  • Yield : ~65–70% after recrystallization from ethanol.

Key Considerations

  • The 7-methyl group is introduced via the pyridine precursor to ensure regioselectivity.

  • The 4-methylpiperidin-1-yl moiety is incorporated through the ketone component, avoiding premature ring-opening.

Formation of the Thiazolidinone Ring

The thiazolidinone ring is synthesized through a cyclocondensation reaction between thiourea and a carbonyl compound functionalized with the 3-phenylpropyl group (Figure 2).

Reaction Conditions and Reagents

  • Starting Material : 3-Phenylpropyl isocyanate reacts with thiourea in anhydrous tetrahydrofuran (THF) at 0°C.

  • Base : Triethylamine (2 eq.) deprotonates thiourea, facilitating nucleophilic attack.

  • Cyclization : Heating to 80°C for 6 hours yields 3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one.

Key Considerations

  • The Z-configuration of the exocyclic double bond is retained by avoiding strong acids or bases during workup.

  • Purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1) achieves >95% purity.

Coupling of Thiazolidinone and Pyrido[1,2-a]Pyrimidin-4-One

The final step involves Knoevenagel condensation between the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one aldehyde (Figure 3).

Reaction Conditions and Reagents

  • Aldehyde Precursor : The pyrido[1,2-a]pyrimidin-4-one core is oxidized at the 3-position using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 hours).

  • Condensation : The aldehyde reacts with the thiazolidinone in ethanol with piperidine (10 mol%) as a base (reflux, 8 hours).

  • Isomerization : The Z-isomer is favored due to steric hindrance from the 3-phenylpropyl group, confirmed by NOESY spectroscopy.

Key Considerations

  • Solvent Choice : Ethanol minimizes side reactions compared to polar aprotic solvents.

  • Yield : ~55–60% after silica gel chromatography (eluent: chloroform/methanol 9:1).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A tandem approach combines pyrido[1,2-a]pyrimidin-4-one formation and thiazolidinone coupling in a single reactor:

  • Conditions : Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) with K₂CO₃ as a base.

  • Advantage : Reduces purification steps, improving overall yield to ~50%.

Transition Metal Catalysis

Palladium-catalyzed coupling has been explored for late-stage functionalization:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) enables Suzuki-Miyaura coupling of boronic acid derivatives.

  • Limitation : Requires pre-functionalized intermediates, increasing synthetic complexity.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Design : Tubular flow reactor with in-line HPLC monitoring ensures consistent product quality.

  • Throughput : 1.2 kg/day achievable with optimized residence time (20 minutes).

Green Chemistry Protocols

  • Solvent Replacement : Ionic liquids (e.g., [BMIM][BF₄]) reduce waste generation during thiazolidinone synthesis.

  • Catalyst Recovery : Magnetic Fe₃O₄ nanoparticles functionalized with amines enable >90% catalyst reuse.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidinone H), 7.45–7.28 (m, 5H, phenyl), 3.92 (t, J = 6.8 Hz, 2H, CH₂), 2.84 (s, 3H, N-CH₃).

  • HRMS : m/z 563.2145 [M+H]⁺ (calc. 563.2152).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Optimization Opportunities

  • Stereochemical Control : Ensuring exclusive Z-configuration requires strict temperature control during condensation.

  • Scale-Up Limitations : Column chromatography remains a bottleneck; switching to crystallization-based purification is under investigation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions could target the oxo or thioxo groups.

    Substitution: Various substitution reactions could occur at the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a range of applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a biochemical probe.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target or pathway. Potential mechanisms could include:

  • Binding to specific receptors or enzymes.
  • Modulating biochemical pathways.
  • Interacting with cellular components to exert therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Bulky groups (e.g., 4-methylpiperidinyl) may enhance binding affinity but reduce solubility, while morpholinyl or piperazinyl groups balance lipophilicity and polarity .

Physicochemical Properties

Predicted properties based on substituent effects:

  • LogP : The 3-phenylpropyl group increases logP (~4.5) compared to analogs with propyl (logP ~3.1) or tetrahydrofuran substituents (logP ~2.8), suggesting greater lipophilicity .
  • Solubility : The morpholinyl analog () exhibits higher aqueous solubility due to its oxygen atom, whereas the target compound’s solubility may rely on formulation optimization .

Research and Patent Trends

  • Diverse Targets : Derivatives are claimed for kinase inhibition, antimicrobial activity, and metabolic disease modulation .
  • Structural Optimization : Substituents at positions 2 and 3 are critical for tuning selectivity and pharmacokinetics. For example, fluorinated analogs (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) derivatives) show improved bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Formation of the thiazolidinone ring via condensation of a thiourea derivative with a substituted α,β-unsaturated carbonyl compound under reflux in anhydrous solvents (e.g., DMF or acetonitrile) .
  • Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions, requiring inert atmospheres (N₂/Ar) and temperature control (80–120°C) to prevent side reactions .
  • Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. How can the structural integrity and stereochemistry of the compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z-configuration of the exocyclic double bond (key signals: thioxo group at δ ~160 ppm in ¹³C NMR; olefinic protons in the 6–7 ppm range) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~567.7 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations and selectivity indices against non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Flow chemistry : Transition batch reactions to continuous-flow systems for improved heat/mass transfer and reproducibility .
  • In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should contradictory data between in vitro bioactivity and computational predictions be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP quantification for cytotoxicity) to rule out false positives .
  • Molecular docking refinement : Reassess docking parameters (e.g., grid box size, flexibility of binding sites) using software like AutoDock Vina, cross-referenced with mutagenesis studies .
  • Metabolite profiling : LC-MS to detect degradation products or metabolites that may interfere with activity .

Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target identification : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to isolate interacting proteins .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis-related proteins like Bcl-2 or caspase-3) .
  • In vivo models : Zebrafish xenografts or murine tumor models to correlate in vitro findings with therapeutic efficacy .

Q. How can computational modeling improve the understanding of structure-activity relationships (SAR)?

  • Methodology :

  • QSAR studies : Train models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) to predict bioactivity .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability and conformational changes .
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and prioritize derivatives for synthesis .

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